1,3-Dioxa-8-azaspiro[4.5]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and potential applications in various scientific fields, including medicinal chemistry and materials science. Its chemical structure allows it to serve as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules.
1,3-Dioxa-8-azaspiro[4.5]decane can be synthesized through several methods, primarily involving the reaction of piperidone with ethylene glycol under acidic conditions. This synthesis typically requires heating the reactants to promote the formation of the spirocyclic structure.
Industrial production methods mirror these synthetic routes but are optimized for larger scale production, utilizing industrial-grade reactants to ensure high yield and purity.
The molecular formula of 1,3-Dioxa-8-azaspiro[4.5]decane is C7H13NO2, with a molecular weight of 143.18 g/mol. The compound features a unique spirocyclic arrangement that contributes to its distinct chemical properties.
Property | Value |
---|---|
CAS Number | 34400-06-1 |
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | 1,3-Dioxa-8-azaspiro[4.5]decane |
InChI | InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)5-9-6-10-7/h8H,1-6H2 |
The InChI key for this compound is FECVUROJJMVWHR-UHFFFAOYSA-N, which provides a unique identifier for database searches.
1,3-Dioxa-8-azaspiro[4.5]decane can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action of 1,3-Dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, where it acts as a ligand binding to receptors or enzymes. This binding modulates the activity of these biological targets, influencing various biochemical processes. Research into its precise pathways is ongoing but indicates potential therapeutic applications due to its ability to affect enzyme activity and receptor signaling pathways .
The physical properties of 1,3-Dioxa-8-azaspiro[4.5]decane include:
Property | Value |
---|---|
Boiling Point | 108–110 °C (26 mmHg) |
Density | 1.11 g/cm³ at 20 °C |
Flash Point | 81 °C |
Appearance | Clear colorless to yellow liquid |
The chemical properties include solubility in various solvents such as dichloromethane and methanol, and it is sensitive to air exposure. The predicted pKa value is approximately 10.92±0.20, indicating its acidic behavior in solution .
1,3-Dioxa-8-azaspiro[4.5]decane has numerous applications across different scientific domains:
This compound's versatility makes it a valuable asset in both research and industrial applications, highlighting its importance in advancing scientific knowledge and technology.
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: